Lansoprazole Sulfide-d4
Description
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Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLMSUZHFPSFC-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)SCC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662053 | |
| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216682-38-0 | |
| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Lansoprazole Sulfide-d4
An In-depth Technical Guide on the Physicochemical Properties of Lansoprazole Sulfide-d4
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated metabolite of Lansoprazole. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physicochemical Data
This compound is the deuterated form of Lansoprazole Sulfide, an active metabolite of the proton pump inhibitor Lansoprazole.[1][2] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, formulation, and analytical characterization.
| Property | Value | Citations |
| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-d4 | [3][4][5] |
| Synonyms | AG 1777-d4, H 225/18-d4, K 1252-d4 | [3][4][5] |
| CAS Number | 1216682-38-0 | [3][6][7] |
| Molecular Formula | C₁₆H₁₀D₄F₃N₃OS | [3][6][8][9] |
| Molecular Weight | 357.39 g/mol | [3][5][9] |
| Appearance | White to Off-White Solid | [3][10] |
| Melting Point | 145-147°C | [6] |
Solubility and Storage
Solubility is a critical parameter for in-vitro assays, formulation development, and analytical method development.
| Property | Details | Citations |
| Solubility | Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO. | [6][10] |
| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [6] |
| Handling | For maximum product recovery, centrifuge the original vial before removing the cap. | [6] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties of pharmaceutical compounds like this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold-standard for determining the equilibrium solubility of a compound and is considered the most reliable approach for sparingly soluble substances.[11][12][13]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until thermodynamic equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.[13]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the chosen solvent or buffer system (e.g., pH 1.2, 4.5, 6.8 as recommended by WHO guidelines for BCS classification).[14] The presence of undissolved solid must be visually confirmed.[12][14]
-
Equilibration: Seal the vials and place them in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (e.g., 25°C or 37°C).[12][13] Agitate the samples for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[12][14] The system is considered at equilibrium when sequential measurements of the solute concentration show no significant deviation.[14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a controlled speed and time or by filtration using a suitable membrane filter that does not adsorb the compound.[13]
-
Quantification: Carefully sample the clear supernatant. If necessary, dilute the aliquot with a suitable solvent.[13] Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Replicates: All measurements should be performed in at least triplicate to ensure reproducibility.[14]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability-Indicating HPLC Method for Related Substances
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and separating it from potential impurities or degradants. The following protocol is a representative example based on established methods for Lansoprazole and its intermediates.[15][16]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is commonly used, and a mobile phase gradient allows for the effective elution and separation of the main compound from its related substances. Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly.
Methodology:
-
Chromatographic System:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.[16]
-
Column: Zorbax Eclipse XDB-C18 (250 mm length, 4.6 mm internal diameter, 5 µm particle size) or equivalent.[16]
-
Column Temperature: 45°C.[16]
-
Detection Wavelength: 260 nm.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20 µL.[15]
-
-
Reagents and Solutions:
-
Gradient Elution Program:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known final concentration (e.g., 10 µg/mL).[15]
-
Test Solution: Prepare the sample to be analyzed in the diluent to a similar target concentration.
-
-
Analysis and System Suitability:
Caption: General Workflow for HPLC Analysis of Related Substances.
Metabolic Pathway Context
Lansoprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 system (CYP2C19 and CYP3A4). One of the key metabolic transformations is the reduction of the sulfoxide group of Lansoprazole to form Lansoprazole Sulfide. This sulfide metabolite can then be further metabolized. This compound, as a labeled analog, is crucial for tracing and quantifying these metabolic pathways.
Caption: Simplified Metabolic Pathway of Lansoprazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. esschemco.com [esschemco.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. This compound | 1216682-38-0 [chemicalbook.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
- 15. granthaalayahpublication.org [granthaalayahpublication.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Lansoprazole Sulfide-d4 (CAS: 1216682-38-0) for Research and Development
Introduction: Lansoprazole is a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by targeting the H+/K+-ATPase in parietal cells.[1][2] Its therapeutic applications include treating gastroesophageal reflux disease (GERD), peptic ulcers, and participating in the eradication of Helicobacter pylori.[1][3] The clinical efficacy and pharmacokinetic profile of Lansoprazole are heavily influenced by its metabolism, primarily mediated by cytochrome P450 enzymes into several derivatives, including Lansoprazole Sulfide.[1][4]
Lansoprazole Sulfide-d4 (CAS: 1216682-38-0) is the stable, deuterium-labeled isotopologue of Lansoprazole Sulfide. The incorporation of four deuterium atoms results in a higher molecular weight without significantly altering its chemical properties. This key feature makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and metabolic studies of Lansoprazole, ensuring accuracy and precision in quantifying the parent drug and its metabolites in biological matrices.[5]
Core Compound Data and Physicochemical Properties
This compound is a white to off-white solid.[6][7] Its fundamental properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1216682-38-0 | [7][8][9][10][11] |
| Molecular Formula | C₁₆H₁₀D₄F₃N₃OS | [6][9][10] |
| Molecular Weight | 357.39 g/mol | [6][10] |
| Melting Point | 145-147°C | [6] |
| Appearance | White to Off-White Solid | [6][7] |
| Purity | ≥99% (atom D); ≥99% (HPLC) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Storage Conditions | -20°C Freezer | [6][12] |
| Synonyms | AG 1777-d4; H 225/18-d4; K 1252-d4 | [7] |
Biological Context and Key Pathways
Understanding the metabolic fate of Lansoprazole is crucial for interpreting pharmacokinetic data. The drug undergoes extensive hepatic metabolism, primarily through two cytochrome P450 isoenzymes.
2.1. Lansoprazole Metabolism Lansoprazole is metabolized in the liver by CYP3A4 to form Lansoprazole Sulfide and Lansoprazole Sulfone.[4] Concurrently, CYP2C19 metabolizes it to 5-hydroxylansoprazole.[4] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in Lansoprazole plasma concentrations, affecting both efficacy and safety.
Caption: Metabolic pathway of Lansoprazole via CYP3A4 and CYP2C19 enzymes.
2.2. Lansoprazole-Induced Signaling Beyond its role as a PPI, Lansoprazole can induce the expression of the antioxidant protein Heme Oxygenase-1 (HO-1) and Ferritin.[2] This induction is independent of its acid-suppressing effects and occurs through a signaling pathway involving Phosphatidylinositol 3-kinase (PI3K). This pathway can be blocked by inhibitors such as LY294002, indicating a specific molecular mechanism that may contribute to the drug's gastroprotective effects.[2]
Caption: Lansoprazole-induced Heme Oxygenase-1 (HO-1) signaling pathway.
Experimental Protocols and Methodologies
The primary application of this compound is as an internal standard in bioanalytical assays. Below are representative protocols relevant to its use.
3.1. General Bioanalytical Workflow for Pharmacokinetic Studies Quantitative analysis of Lansoprazole and its metabolites from biological samples (e.g., plasma, tissue homogenates) typically follows a standardized workflow. The inclusion of this compound during sample preparation is critical for correcting analytical variability.
Caption: Bioanalytical workflow for pharmacokinetic analysis using an internal standard.
3.2. UPLC Method for Lansoprazole and Related Substances A validated stability-indicating UPLC method is essential for separating Lansoprazole from its process-related impurities and degradation products.[13] This method can be adapted for the quantification of its metabolites.
-
Instrumentation: Waters Acquity UPLC system with a photodiode array detector.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).[13]
-
Mobile Phase B: Methanol and acetonitrile (50:50 v/v).[13]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[13]
-
Detection Wavelength: 285 nm.[13]
-
Injection Volume: 1.0 µL.
-
Gradient Program:
-
Time (min): 0, 1, 5, 10, 12, 13, 13.1, 15
-
% Mobile Phase B: 35, 35, 60, 60, 80, 80, 35, 35
-
3.3. LC-MS/MS Quantification of Lansoprazole Sulfide in Biological Matrices For high-sensitivity pharmacokinetic studies, an LC-MS/MS method is employed. A published study details a method for quantifying Lansoprazole and Lansoprazole Sulfide in rat plasma and lung homogenates, which serves as a blueprint.[14][15]
-
Sample Preparation:
-
Thaw biological samples (plasma or lung homogenate) on ice.
-
To a 100 µL aliquot, add an appropriate concentration of this compound (as internal standard) in acetonitrile.
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions: A C18 analytical column with gradient elution using mobile phases containing formic acid in water and acetonitrile is typically used to achieve separation.
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Lansoprazole Sulfide: Precursor ion (e.g., m/z 354.1) → Product ion (e.g., m/z 188.1)
-
This compound (IS): Precursor ion (e.g., m/z 358.1) → Product ion (e.g., m/z 192.1)
-
-
Data Analysis: The concentration of Lansoprazole Sulfide is determined by calculating the peak area ratio relative to the this compound internal standard and comparing it against a standard calibration curve.
-
The following table summarizes key parameters for a typical LC-MS/MS method.
| Parameter | Description |
| Instrumentation | Triple Quadrupole Mass Spectrometer coupled with a UPLC system |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Internal Standard | This compound |
| LLOQ | Lower Limit of Quantification, typically in the low ng/mL range.[16] |
| Calibration Range | e.g., 20 - 4000 ng/mL.[16] |
| Matrix | Plasma, Lung Homogenates.[14] |
| Pharmacokinetic Sampling | Blood samples collected at predose, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose.[16] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. esschemco.com [esschemco.com]
- 8. This compound | 1216682-38-0 [chemicalbook.com]
- 9. clearsynth.com [clearsynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. glpbio.com [glpbio.com]
- 13. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Lansoprazole Sulfide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, metabolic pathways, and research applications of deuterium-labeled lansoprazole sulfide. Designed for a scientific audience, this document provides detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its use in drug discovery and development.
Introduction to Deuterium-Labeled Compounds
Deuterium-labeled compounds are powerful tools in pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium, can lead to significant changes in a molecule's metabolic fate due to the kinetic isotope effect. This effect can slow down metabolic processes, leading to a longer half-life, increased exposure, and potentially altered pharmacological profiles. These properties make deuterated compounds invaluable for pharmacokinetic studies, as internal standards in bioanalytical assays, and as novel therapeutic agents with improved properties.
Lansoprazole, a widely used proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4. One of its metabolites is lansoprazole sulfide. The deuterium-labeled version, lansoprazole sulfide-d4, serves as a crucial tool for researchers studying the metabolism and pharmacokinetics of lansoprazole and its derivatives.
Data Presentation
Properties of Deuterium-Labeled Lansoprazole Sulfide
The following table summarizes the key properties of commercially available deuterium-labeled lansoprazole sulfide (this compound).
| Property | Value | Reference |
| Chemical Purity (HPLC) | 99.7% | [1] |
| Isotopic Purity (atom % D) | 99% | [1] |
| Appearance | White solid | [1] |
| Molecular Formula | C₁₆H₁₀D₄F₃N₃OS | [1] |
| Molecular Weight | 357.39 g/mol | [1] |
Illustrative Synthesis Yield
| Reaction | Reported Yield |
| (S)-Lansoprazole from Lansoprazole Sulfide | 67.3 - 68.1% |
Note: This yield is for the non-deuterated analog and serves as an illustrative example.
Pharmacokinetic Parameters of Lansoprazole and its Metabolites (Non-Deuterated)
The following table presents the pharmacokinetic parameters of orally administered lansoprazole and its primary metabolites in healthy Chinese male subjects. This data provides a baseline for understanding the disposition of the parent compound.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀-₂₄ (ng·h/mL) |
| Lansoprazole | 1047 (± 344) | 2.0 (± 0.7) | 3388 (± 1484) |
| 5-hydroxy Lansoprazole | 111.2 (± 41.8) | 2.1 (± 0.8) | 317.0 (± 81.2) |
| Lansoprazole Sulfone | 66.6 (± 52.9) | 1.9 (± 0.8) | 231.9 (± 241.7) |
Data presented as mean (± SD).[2]
Disclaimer: Direct comparative pharmacokinetic data for deuterium-labeled lansoprazole sulfide versus its non-deuterated counterpart is not currently available in the public literature.
Potential Effects of Deuteration on Pharmacokinetic Parameters
Deuteration can significantly alter the pharmacokinetic profile of a drug. The table below outlines the general, theoretically expected effects.
| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |
| Metabolic Clearance (CL) | Decrease | The kinetic isotope effect can slow the rate of metabolism by cytochrome P450 enzymes.[3] |
| Area Under the Curve (AUC) | Increase | A decrease in clearance leads to higher systemic exposure.[3] |
| Maximum Concentration (Cmax) | Increase or No Change | Dependent on the balance between absorption and first-pass metabolism. |
| Time to Maximum Concentration (Tmax) | No Significant Change | Generally, absorption rates are not significantly affected by deuteration. |
| Half-life (t½) | Increase | Slower metabolism leads to a longer elimination half-life.[3] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4] This process leads to the formation of several metabolites, including 5-hydroxylansoprazole and lansoprazole sulfone.[4] The sulfide metabolite is also formed during this biotransformation.
General Workflow for In Vitro Metabolism Studies
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a compound like lansoprazole using human liver microsomes. This process is fundamental to understanding a drug's metabolic stability and identifying the enzymes involved.
References
- 1. esschemco.com [esschemco.com]
- 2. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Navigating the Stability of Lansoprazole Sulfide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Lansoprazole Sulfide-d4, a critical deuterated metabolite of the proton pump inhibitor Lansoprazole. Understanding the stability profile of this compound is paramount for its accurate use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical preparations. This guide synthesizes available data on its storage, handling, degradation pathways, and the analytical methods used to assess its stability.
Core Stability and Storage Recommendations
This compound, like its non-deuterated counterpart, requires careful handling and storage to prevent degradation. The following recommendations are based on available technical data sheets and stability studies of closely related compounds.
Storage Conditions Summary
| Form | Condition | Recommended Temperature | Duration |
| Solid (Powder) | Long-term | -20°C | Up to 3 years[1] |
| Short-term | Room Temperature | Acceptable for short periods[2] | |
| In Solvent | Long-term | -80°C | Up to 6 months[1] |
| Short-term | -20°C | Up to 1 month[1] |
Key Stability Considerations:
-
pH Sensitivity: Lansoprazole and its metabolites are known to be labile in acidic conditions.[3][4] The degradation process is accelerated in acidic mediums, leading to the formation of various degradation products.[5][6] Conversely, they exhibit greater stability in neutral to basic conditions.
-
Oxidation: The sulfide moiety is susceptible to oxidation. Forced degradation studies on Lansoprazole have shown that it degrades under oxidative stress, for instance, in the presence of hydrogen peroxide.[7] This suggests that this compound should be protected from oxidizing agents.
-
Light Sensitivity: While Lansoprazole has been reported to be sensitive to light, specific photostability data for this compound is limited. As a general precaution, it is advisable to store the compound in light-resistant containers.
-
Incompatibilities: The compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents.
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative data for this compound is scarce, studies on Lansoprazole and Lansoprazole Sulfide provide valuable insights into potential degradation pathways.
Summary of Forced Degradation Conditions and Major Degradants (of Lansoprazole)
| Stress Condition | Reagents/Conditions | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N to 2 N HCl, Reflux at 60°C for 8 hours[5] | Lansoprazole Sulfide, Benzimidazole derivatives[3][4][5] |
| Basic Hydrolysis | 0.1 N to 2 N NaOH, Reflux at 60°C for 8 hours[5] | A novel impurity with a higher molecular weight has been reported for Lansoprazole[5][6] |
| Oxidative Degradation | Hydrogen Peroxide | Lansoprazole Sulfone and N-oxide derivatives[7] |
| Thermal Degradation | High Temperature | Generally stable[8] |
| Photolytic Degradation | Exposure to UV or fluorescent light | Generally stable[8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Lansoprazole Sulfide
This protocol is adapted from a validated method for determining related substances in Lansoprazole Sulfide.[9][10]
1. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size)[9][10]
-
Mobile Phase: A gradient mixture of a mass-compatible buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[9][10]
-
Column Temperature: 25°C[10]
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Test Solution: Prepare the sample to be tested in the same diluent and at a similar concentration to the standard solution.
3. Forced Degradation Sample Preparation:
-
Acid Degradation: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period. Neutralize the solution before dilution and injection.
-
Base Degradation: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before dilution and injection.
-
Oxidative Degradation: Treat the drug substance solution with a solution of hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) or in a photostability chamber.
4. Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (this compound).
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the processes involved in stability testing and the mechanism of action of the parent compound, the following diagrams are provided.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Mechanism of Action of Lansoprazole and its Antioxidant Signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 6. jfda-online.com [jfda-online.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide | International Journal of Science and Technology Research Archive [sciresjournals.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Lansoprazole Sulfide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole Sulfide-d4 is the deuterated stable isotope-labeled form of Lansoprazole Sulfide. Lansoprazole Sulfide is a primary and active metabolite of Lansoprazole, a widely used proton pump inhibitor (PPI). While Lansoprazole is known for its potent inhibition of gastric H+/K+ ATPase, its metabolite, Lansoprazole Sulfide, has garnered significant attention for its distinct biological activities, particularly its promising anti-tuberculous properties. The deuterium labeling in this compound makes it an invaluable tool in pharmacokinetic studies and as an internal standard in analytical assays, ensuring precise quantification. This guide provides a comprehensive overview of the biological activity of Lansoprazole Sulfide, with the understanding that the deuterated form (d4) is expected to exhibit analogous biological effects. The primary focus will be on its anti-mycobacterial activity, with additional insights into its effects on other cellular targets.
Quantitative Biological Data
The biological activity of Lansoprazole Sulfide has been quantified in several key studies. The following tables summarize the available data.
Table 1: Anti-mycobacterial Activity of Lansoprazole Sulfide
| Assay Type | Organism/System | Parameter | Value | Reference(s) |
| Broth Microdilution | Mycobacterium tuberculosis | IC50 | 0.46 µM | [1][2][3] |
| Intracellular Assay | Mycobacterium tuberculosis in fibroblasts | IC50 | 0.59 µM | [1][2][3] |
| Inverted Membrane Vesicle (IMV) Acidification Assay | Mycobacterium smegmatis | IC50 | ~860 nM | [4] |
Table 2: Pharmacokinetic Parameters of Lansoprazole Sulfide in Rats
| Administration Route | Dose | Tissue | Peak Concentration (Cmax) | Reference(s) |
| Intraperitoneal (i.p.) | 15 mg/kg | Plasma | 7841.1 ng/mL | [5] |
| Intraperitoneal (i.p.) | 15 mg/kg | Lung | 9761.2 ng/mL | [5] |
Mechanism of Action
Lansoprazole Sulfide exhibits a multi-target profile, with its most profound and well-characterized activity being the inhibition of the mycobacterial respiratory chain.
Inhibition of Mycobacterial Respiratory Supercomplex III₂IV₂
The primary anti-tuberculous mechanism of Lansoprazole Sulfide is the inhibition of the cytochrome bc1 complex (Complex III) within the respiratory supercomplex III₂IV₂ of mycobacteria.[6] This supercomplex is crucial for cellular respiration and ATP synthesis.[4] Lansoprazole Sulfide binds to the Q₀ cavity of the QcrB subunit of Complex III, effectively blocking the oxidation of menaquinol.[6][7] This inhibition disrupts the electron transport chain, leading to a collapse of the proton motive force and ultimately, bacterial cell death.[6] High-resolution cryo-electron microscopy has elucidated the binding mode of Lansoprazole Sulfide within this complex.[7]
Figure 1. Mechanism of Lansoprazole Sulfide action on the mycobacterial respiratory chain.
Other Biological Activities
Beyond its anti-mycobacterial effects, Lansoprazole and its metabolites have been shown to interact with other cellular targets:
-
Inhibition of Fatty Acid Synthase (FASN): Lansoprazole has been identified as an inhibitor of the thioesterase domain of FASN, an enzyme overexpressed in many cancer cells.[8] A hydroxylated metabolite, 5-Hydroxy Lansoprazole Sulfide, was found to be even more active and inhibits the enoyl reductase domain of FASN.[8] This suggests that Lansoprazole and its metabolites may have potential as anti-cancer agents by disrupting lipid metabolism in tumor cells.
-
Inhibition of Chloride Channels: Lansoprazole and its activated sulfenamide form can block swelling-dependent chloride channels (IClswell).[9][10] This action, in conjunction with its effect on the proton pump, could contribute to the overall reduction of gastric acid secretion.[10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of Lansoprazole Sulfide.
Determination of Anti-mycobacterial Activity (IC₅₀)
A common method for determining the in vitro anti-mycobacterial activity is the microplate Alamar Blue assay (MABA).
Protocol Overview:
-
Preparation of Reagents: Prepare a stock solution of Lansoprazole Sulfide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in mycobacterial growth medium (e.g., 7H9 broth).
-
Bacterial Culture: Grow Mycobacterium tuberculosis to mid-log phase and dilute to a standardized inoculum.
-
Assay Setup: In a 96-well microplate, add the bacterial inoculum to wells containing the serially diluted Lansoprazole Sulfide. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure fluorescence or absorbance to determine cell viability. The IC₅₀ is calculated as the concentration of the compound that inhibits bacterial growth by 50% compared to the control.
Figure 2. Workflow for determining the anti-mycobacterial IC₅₀ of Lansoprazole Sulfide.
Pharmacokinetic Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Lansoprazole Sulfide and its deuterated form in biological matrices.
Protocol Overview:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples.
-
Add an internal standard (this compound is used for the quantification of Lansoprazole Sulfide, and a different standard would be needed for the d4 variant itself).
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) to separate the analyte from other matrix components.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 3. Workflow for the pharmacokinetic analysis of Lansoprazole Sulfide using LC-MS/MS.
Structural Analysis by Cryo-Electron Microscopy
Cryo-EM has been instrumental in visualizing the interaction of Lansoprazole Sulfide with its molecular target in mycobacteria.
Protocol Overview:
-
Sample Preparation: Purify the mycobacterial respiratory supercomplex III₂IV₂. Incubate the purified complex with Lansoprazole Sulfide.
-
Grid Preparation: Apply the complex-ligand solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Perform motion correction on the raw movie frames.
-
Estimate the contrast transfer function.
-
Automatically pick individual particle images.
-
Perform 2D and 3D classification to sort the particles into homogenous classes.
-
-
3D Reconstruction: Generate a high-resolution 3D map of the supercomplex with the bound Lansoprazole Sulfide from the final set of classified particles.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Conclusion
This compound is a critical analytical tool for studying the pharmacokinetics of its non-deuterated counterpart, Lansoprazole Sulfide. The biological activity of Lansoprazole Sulfide is of significant interest, particularly its potent inhibitory effect on the respiratory chain of Mycobacterium tuberculosis. This unique mechanism of action, distinct from its parent compound's proton pump inhibition, positions Lansoprazole Sulfide as a promising lead for the development of new anti-tuberculosis therapies. Further research into its effects on other targets, such as FASN, may reveal additional therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers to further explore the multifaceted biological profile of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Publications 2017 [publications-dev.scilifelab-2-prod.sys.kth.se]
- 9. researchgate.net [researchgate.net]
- 10. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lansoprazole in Human Plasma using Lansoprazole Sulfide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of lansoprazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Lansoprazole Sulfide-d4, a deuterated analog of a major metabolite of lansoprazole, as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies or therapeutic drug monitoring of lansoprazole.
Introduction
Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders.[1] Accurate determination of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] Lansoprazole Sulfide is a known metabolite of lansoprazole.[3] Its deuterated form, this compound, is an ideal internal standard due to its similar chemical properties and chromatographic behavior to the analyte, while being mass-distinguishable. This application note provides a detailed protocol for the extraction and quantification of lansoprazole in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Lansoprazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera series or equivalent)
-
Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8060 or equivalent) equipped with an Electrospray Ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving lansoprazole and this compound in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to obtain a series of concentrations for the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Prepared by diluting the this compound stock solution in 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the Internal Standard Spiking Solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lansoprazole: m/z 370.1 → 252.1this compound: m/z 358.4 → 240.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of lansoprazole in human plasma. The use of this compound as an internal standard ensured the reliability of the results. The following tables summarize the expected performance characteristics of the assay.
Table 1: Calibration Curve for Lansoprazole
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.1 |
| 20 | 0.245 | 100.5 | 2.5 |
| 100 | 1.23 | 99.8 | 1.8 |
| 500 | 6.15 | 99.1 | 1.5 |
| 1000 | 12.32 | 100.9 | 1.2 |
The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (% CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 5.8 | 102.3 | 6.5 | 101.7 |
| Low | 3 | 4.1 | 98.9 | 5.2 | 99.5 |
| Mid | 150 | 2.9 | 100.8 | 3.8 | 100.2 |
| High | 800 | 2.1 | 99.4 | 3.1 | 99.8 |
The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 98.2 | 91.5 |
| High | 800 | 99.1 | 93.2 |
The matrix effect was minimal, and the recovery of lansoprazole from human plasma was consistent and high.
Visualizations
Caption: Metabolic pathway of Lansoprazole.
Caption: Experimental workflow for sample preparation and analysis.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of lansoprazole in human plasma. The use of this compound as an internal standard provides excellent accuracy and precision, making this method suitable for high-throughput bioanalysis in a research setting. The presented protocol and performance characteristics demonstrate the suitability of this method for pharmacokinetic studies and other applications requiring the accurate measurement of lansoprazole.
References
Application Note: Quantitative Analysis of Lansoprazole in Human Plasma using a Novel LC-MS/MS Method with Lansoprazole Sulfide-d4 as an Internal Standard
Introduction
Lansoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Lansoprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lansoprazole in human plasma. The method employs a stable isotope-labeled internal standard, Lansoprazole Sulfide-d4, to ensure high accuracy and precision.
Principle
The method involves the extraction of Lansoprazole and the internal standard (IS), this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of Lansoprazole to its deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Lansoprazole reference standard (Purity ≥98%)
-
This compound (Purity ≥98%, isotopic purity ≥99 atom % D)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.
Sample Preparation Protocol
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Lansoprazole | 370.1 | 252.1 | 150 | 35 |
| This compound (IS) | 358.1 | 240.1 | 150 | 35 |
Note: The proposed product ion for this compound is based on a similar fragmentation pattern to Lansoprazole, accounting for the mass difference due to the sulfide group and deuterium labeling.
Data Presentation
Table 4: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (%Bias) | |
| Intra-day | ± 15% |
| Inter-day | ± 15% |
| Recovery | |
| Lansoprazole | > 85% |
| This compound | > 88% |
| Matrix Effect | |
| Ion Suppression/Enhancement | Minimal and compensated by IS |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Lansoprazole.
Application Notes and Protocols: The Use of Lansoprazole Sulfide-d4 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lansoprazole Sulfide-d4 as an internal standard in drug metabolism research. Detailed protocols for both in vitro and in vivo studies are outlined to facilitate accurate and reproducible quantification of Lansoprazole Sulfide, a key metabolite of the proton pump inhibitor Lansoprazole.
Introduction to Lansoprazole Metabolism and the Role of Deuterated Standards
Lansoprazole is a widely prescribed proton pump inhibitor that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] The major metabolic pathways include 5-hydroxylation to form 5-hydroxylansoprazole (catalyzed mainly by CYP2C19) and oxidation to Lansoprazole Sulfone (primarily by CYP3A4).[1][2][3] Lansoprazole can also be metabolized to Lansoprazole Sulfide.[1][3] Understanding the pharmacokinetics of Lansoprazole and its metabolites is crucial for assessing drug efficacy and safety, particularly concerning inter-individual variability due to genetic polymorphisms in CYP2C19.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity.[4][5][6] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification. These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute chromatographically and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.
Data Presentation
Table 1: Mass Spectrometric Properties of Lansoprazole Sulfide and this compound
| Compound | Chemical Formula | Molecular Weight | Precursor Ion (m/z) | Product Ion (m/z) |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.37 | 354.1 | 286.1 |
| This compound | C₁₆H₁₀D₄F₃N₃OS | 357.40 | 358.1 | 290.1 |
Table 2: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)
| Analyte | Cmax (ng/mL) | Tmax (hours) | t½z (hours) | AUC₀₋₂₄ (ng/mL/h) |
| Lansoprazole | 1047 ± 344 | 2.0 ± 0.7 | 2.24 ± 1.43 | 3388 ± 1484 |
| 5'-hydroxy Lansoprazole | 111.2 ± 41.8 | 2.1 ± 0.8 | 2.31 ± 1.18 | 317.0 ± 81.2 |
| Lansoprazole Sulfone | 66.6 ± 52.9 | 1.9 ± 0.8 | 2.52 ± 1.54 | 231.9 ± 241.7 |
| Data presented as mean ± SD.[7] |
Table 3: Stereoselective Metabolism of Lansoprazole Enantiomers by Human Liver Microsomes
| Enantiomer | Metabolite | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| R-Lansoprazole | 5-hydroxylansoprazole + Sulfone | 13.5 |
| S-Lansoprazole | 5-hydroxylansoprazole + Sulfone | 57.3 |
| Data from a study on the stereoselective metabolism of lansoprazole.[8] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes
Objective: To determine the metabolic profile of Lansoprazole and quantify the formation of Lansoprazole Sulfide using this compound as an internal standard.
Materials:
-
Lansoprazole
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Lansoprazole (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the incubation buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Lansoprazole (final concentration e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient elution may be required to separate metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transitions for Lansoprazole, Lansoprazole Sulfide, and this compound as detailed in Table 1.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lansoprazole Sulfide to this compound against the concentration of Lansoprazole Sulfide standards.
-
Quantify the concentration of Lansoprazole Sulfide in the incubated samples using the calibration curve.
-
Plot the concentration of Lansoprazole Sulfide formed over time to determine the rate of metabolism.
-
Protocol 2: In Vivo Pharmacokinetic Study of Lansoprazole in a Preclinical Model (Rats)
Objective: To determine the pharmacokinetic profile of Lansoprazole and its metabolite, Lansoprazole Sulfide, in rats following oral administration, using this compound as an internal standard for quantification.
Materials:
-
Lansoprazole formulation for oral administration.
-
This compound.
-
Sprague-Dawley rats (or other appropriate strain).
-
Equipment for oral gavage.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
Acetonitrile (LC-MS grade).
-
Organic solvents for extraction (e.g., diethyl ether, dichloromethane).[9]
Procedure:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of Lansoprazole (e.g., 30 mg/kg) via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of this compound working solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.[4][10] Vortex and centrifuge.
-
Alternatively, perform liquid-liquid extraction by adding an appropriate organic solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v), vortexing, and separating the organic layer.[9]
-
Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1.
-
-
Pharmacokinetic Analysis:
-
Quantify the plasma concentrations of Lansoprazole and Lansoprazole Sulfide at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Application Note: High-Throughput Bioanalytical Assay for Lansoprazole in Human Plasma using Lansoprazole Sulfide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of lansoprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Lansoprazole Sulfide-d4, a deuterated metabolite of lansoprazole, as an internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. The chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving lansoprazole.
Introduction
Lansoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Accurate measurement of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS.[1][3][4] They exhibit similar physicochemical properties to the analyte, co-eluting chromatographically and experiencing similar matrix effects, which leads to more reliable and reproducible results.[2] this compound is a deuterated analog of lansoprazole sulfide, a known metabolite of lansoprazole.[3] Its use as an internal standard is advantageous as it closely mimics the behavior of the analyte during sample extraction and ionization.
This application note provides a detailed protocol for the determination of lansoprazole in human plasma, offering a valuable tool for researchers in drug metabolism and clinical pharmacology.
Experimental Protocols
Materials and Reagents
-
Lansoprazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of lansoprazole and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the volume.
-
Store the stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the lansoprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lansoprazole: m/z 370.1 → 252.1 this compound: m/z 358.1 → 240.1 |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
| Source Temperature | 500°C |
Note: Mass spectrometer parameters should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the expected performance characteristics of the bioanalytical method based on typical validation results for lansoprazole assays.[5][6][7]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Lansoprazole | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 |
| Mid QC | 100 | < 15 | < 15 | ± 15 |
| High QC | 1500 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 1500 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Bioanalytical sample preparation workflow.
Lansoprazole Metabolic Pathway
References
- 1. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
Application Note: High-Throughput Chromatographic Separation of Lansoprazole and Lansoprazole Sulfide-d4 for Pharmacokinetic Studies
[DATE]: November 5, 2025
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the proton pump inhibitor, Lansoprazole, and its deuterated metabolite, Lansoprazole Sulfide-d4, which is often used as an internal standard. The described Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development and clinical research. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters to ensure accurate and reproducible results.
Introduction
Lansoprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. In pharmacokinetic studies, it is crucial to accurately measure the concentration of Lansoprazole and its metabolites in biological matrices. Lansoprazole Sulfide is a key metabolite, and its deuterated form, this compound, is an ideal internal standard for quantitative bioanalysis due to its similar chemical properties and distinct mass.[1] This note provides a detailed protocol for the efficient separation of Lansoprazole from this compound using UPLC-MS/MS, a technique that offers high sensitivity and selectivity.[2][3]
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of Lansoprazole.
Materials and Reagents
-
Lansoprazole reference standard
-
Acetonitrile (HPLC grade or higher)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of Lansoprazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard spiking solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with an equal volume of deionized water.
-
Inject the final solution into the UPLC-MS/MS system.
-
UPLC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lansoprazole | 370.2 | 252.0 | 30 | 15 |
| This compound | 358.1 | 240.1 | 30 | 15 |
Results and Discussion
The developed UPLC-MS/MS method provides excellent separation and sensitive detection of Lansoprazole and its deuterated internal standard, this compound. The use of a sub-2 µm particle column allows for rapid analysis times of under 5 minutes per sample, significantly increasing throughput.[6] The gradient elution effectively resolves the analytes from endogenous plasma components, minimizing matrix effects. The MRM transitions are highly specific, ensuring accurate quantification. The method is expected to demonstrate excellent linearity over a clinically relevant concentration range, with high precision and accuracy.
Conclusion
This application note provides a detailed and robust UPLC-MS/MS method for the simultaneous quantification of Lansoprazole and this compound in plasma. The protocol is well-suited for high-throughput bioanalytical applications, particularly in support of pharmacokinetic studies. The combination of efficient sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection ensures reliable and accurate results for researchers, scientists, and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Note: Analysis of Lansoprazole Sulfide-d4 by Mass Spectrometry
Introduction
Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites, including lansoprazole sulfide, lansoprazole sulfone, and 5-hydroxy lansoprazole.[1][2][3] Lansoprazole sulfide is an active metabolite of lansoprazole.[4][5] For pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. Lansoprazole Sulfide-d4 is a deuterium-labeled analog of Lansoprazole Sulfide, commonly used as an internal standard for its determination in biological matrices.[4]
This application note provides a detailed protocol for the fragmentation of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented here is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lansoprazole and its metabolites.
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes metabolism in the liver to form lansoprazole sulfide and other metabolites. The sulfide metabolite is formed through the action of CYP3A4.[3]
Caption: Metabolic conversion of Lansoprazole to Lansoprazole Sulfide.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is commonly employed for the extraction of lansoprazole and its metabolites from plasma samples.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration as required).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., 50 x 4.6 mm, 3.5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate solution (e.g., 80:20 v/v)[7]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The exact mass of Lansoprazole Sulfide is 353.08096774 Da.[8] For the d4 variant, the precursor ion will be approximately m/z 358.1. The fragmentation is predicted based on the fragmentation of lansoprazole and related compounds, where a common fragment is the benzoimidazole moiety (m/z 119.0604).[9] Another significant fragmentation pathway involves the cleavage of the C-S bond.
Quantitative Data
The following table summarizes the predicted MRM transitions for this compound. The collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 358.1 | 240.0 | 25 |
| This compound | 358.1 | 119.1 | 35 |
Note: The product ion at m/z 240.0 is predicted based on the fragment of lansoprazole sulfide at m/z 236.0351 with the addition of four deuterium atoms. The benzoimidazole fragment at m/z 119.1 is not expected to contain the deuterium labels if they are on the pyridine ring.
Mass Spectrometry Fragmentation Pathway
The proposed fragmentation pathway for this compound is illustrated below. The precursor ion at m/z 358.1 is expected to fragment to produce key product ions.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: LC-MS/MS experimental workflow.
Conclusion
This application note provides a comprehensive, albeit predictive, protocol for the mass spectrometric analysis of this compound. The provided methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate their own quantitative assays for this important metabolite of lansoprazole. The experimental parameters should be optimized for the specific instrumentation and analytical requirements of the user's laboratory.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scirp.org [scirp.org]
- 7. benthamopen.com [benthamopen.com]
- 8. Lansoprazole sulfide | C16H14F3N3OS | CID 1094080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Lansoprazole in Plasma using Lansoprazole Sulfide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of lansoprazole in plasma samples using Lansoprazole Sulfide-d4 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established bioanalytical techniques for lansoprazole, ensuring robustness and reliability for pharmacokinetic and other drug development studies.
Introduction
Lansoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. Accurate quantification of lansoprazole in plasma is crucial for pharmacokinetic analysis and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. This compound, a deuterated form of a lansoprazole metabolite, closely mimics the analyte's behavior during sample preparation and ionization, correcting for variability and ensuring high precision and accuracy.[1][2]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, based on validated assays for lansoprazole in human plasma.[3][4][5]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Analyte | Lansoprazole |
| Internal Standard | This compound |
| Calibration Range | 1.0 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 1.0 | ≤ 15% | ≤ 15% | ± 15% |
| Low QC (LQC) | 3.0 | ≤ 15% | ≤ 15% | ± 15% |
| Medium QC (MQC) | 100 | ≤ 15% | ≤ 15% | ± 15% |
| High QC (HQC) | 1600 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Lansoprazole | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
Experimental Protocols
Materials and Reagents
-
Lansoprazole reference standard (≥ 98% purity)
-
This compound (≥ 98% purity, ≥ 98% isotopic purity)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lansoprazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Lansoprazole Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with 50% methanol to create calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Lansoprazole | Q1: 370.1 m/z, Q3: 252.1 m/z |
| This compound | Q1: 358.1 m/z, Q3: 252.1 m/z |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Visualizations
Caption: Experimental workflow for the quantification of lansoprazole in plasma.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Lansoprazole Sulfide-d4
Welcome to the technical support center for addressing matrix effects in the analysis of lansoprazole using its stable isotope-labeled internal standard, Lansoprazole Sulfide-d4. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of lansoprazole?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as lansoprazole, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[1] In complex biological samples, phospholipids are a major contributor to matrix-induced ionization suppression.
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties.[2] Therefore, it experiences the same degree of ion suppression or enhancement as the unlabeled lansoprazole. By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can I use other internal standards for lansoprazole analysis?
A3: Yes, several publications describe the use of other compounds as internal standards, such as pantoprazole, omeprazole, or indapamide.[4][5] However, these are structural analogs and may not co-elute perfectly with lansoprazole or experience the exact same ionization effects in the mass spectrometer's source. A SIL-IS like this compound is generally considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.
Q4: What are the key considerations when developing an LC-MS/MS method for lansoprazole?
A4: Key considerations include selecting an appropriate sample preparation technique to remove as much of the matrix as possible, optimizing chromatographic conditions to separate lansoprazole from potential interferences, and fine-tuning mass spectrometry parameters for optimal sensitivity and specificity. Validation of the method according to regulatory guidelines (e.g., FDA) is also crucial.[6]
Troubleshooting Guide
Issue 1: Inconsistent or poor recovery of lansoprazole even with the use of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be effectively removing interfering matrix components. | 1. Optimize the extraction procedure: Experiment with different solvents for protein precipitation or liquid-liquid extraction. For solid-phase extraction, test different sorbents and wash/elution conditions.[6] 2. Incorporate a phospholipid removal step: If analyzing plasma or serum, consider using specific phospholipid removal plates or cartridges. |
| Analyte Instability: Lansoprazole is known to be unstable under certain conditions, such as acidic environments.[7] | 1. Ensure proper sample handling and storage: Keep samples on ice or at controlled temperatures during processing. 2. Check the pH of all solutions: Maintain a neutral or slightly basic pH during extraction and in the final reconstituted sample. |
| Internal Standard Issues: The concentration or purity of the this compound stock solution may be compromised. | 1. Prepare fresh stock solutions: Use a recently opened vial of the internal standard and high-purity solvents. 2. Verify the concentration: If possible, verify the concentration of the stock solution using an independent method. |
Issue 2: The peak area ratio of lansoprazole to this compound is not consistent across different sample lots.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects: In rare cases, a slight chromatographic separation between the analyte and the deuterated internal standard can occur (isotopic effect). If this separation coincides with a region of significant ion suppression, the two compounds may be affected differently.[2][8] | 1. Improve chromatographic resolution: Modify the mobile phase composition or gradient to ensure the analyte and internal standard peaks are as sharp and symmetrical as possible, minimizing any potential separation. 2. Evaluate different biological sources: If possible, test the method with plasma or serum from various sources to assess the impact of matrix variability.[2] |
| High Concentration of Interferences: Extremely "dirty" samples can overwhelm the ionization source, leading to non-linear responses that may not be fully corrected by the internal standard. | 1. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[9] 2. Enhance sample cleanup: Employ a more rigorous sample preparation method, such as a two-step liquid-liquid extraction or a more selective solid-phase extraction protocol. |
Experimental Protocols and Data
Sample Preparation Methodologies
The following table summarizes common sample preparation techniques used for the analysis of lansoprazole in biological matrices.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile, methanol) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[5] | Simple, fast, and inexpensive. | May not effectively remove all interfering substances, particularly phospholipids. |
| Liquid-Liquid Extraction (LLE) | Adjust the pH of the plasma sample and extract with an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether). The organic layer is separated, evaporated, and the residue is reconstituted for analysis. | Provides a cleaner extract than PPT. | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Load the pre-treated plasma sample onto an SPE cartridge. Wash the cartridge to remove interferences, then elute the analyte with a suitable solvent. The eluate is evaporated and reconstituted.[6] | Offers the cleanest extracts and can be automated. | More expensive and requires method development to optimize the sorbent and solvents. |
LC-MS/MS Parameters for Lansoprazole Analysis
The following table provides typical starting parameters for an LC-MS/MS method for lansoprazole. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase, ramp up to elute lansoprazole, then re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Lansoprazole) | m/z 370.2 → 252.1[4] |
| MRM Transition (this compound) | m/z 374.2 → 256.1 (Predicted) |
| Internal Standard | This compound |
Visualizations
Caption: Metabolic pathway of Lansoprazole.
Caption: Experimental workflow for Lansoprazole analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Improving peak resolution of Lansoprazole Sulfide-d4 in HPLC
Welcome to the technical support center for the HPLC analysis of Lansoprazole Sulfide-d4. This resource provides detailed troubleshooting guides and experimental protocols to help you achieve optimal peak resolution and accurate quantification in your research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of this compound, offering step-by-step solutions.
Q1: What are the primary causes of poor peak resolution between this compound and other related compounds?
Poor resolution, or the co-elution of peaks, is a common issue that can compromise accurate quantification.[1] The primary causes typically involve suboptimal mobile phase composition, incorrect column selection, or inappropriate chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
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Organic Modifier Percentage: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is critical. Increasing the percentage of the organic modifier generally reduces retention time.[2] A systematic approach, such as varying the acetonitrile concentration, can significantly enhance the resolution between Lansoprazole Sulfide and its impurities.[3]
-
pH of Aqueous Buffer: The pH of the mobile phase affects the ionization state of acidic and basic analytes, which in turn influences their retention. For Lansoprazole, which is unstable in acidic conditions, adjusting the mobile phase pH to a neutral or slightly basic value (e.g., pH 7.0 or 10.0) can improve stability and peak shape.[4][5] However, always ensure the column's pH tolerance is not exceeded.[6]
-
Buffer Concentration: Inadequate buffer concentration can lead to peak tailing, especially for basic compounds. If you suspect this is an issue, try doubling the buffer concentration to see if peak shape improves.[7]
-
-
Evaluate Column Chemistry and Dimensions:
-
Stationary Phase: C8 and C18 columns are commonly used for Lansoprazole analysis. If resolution is poor on a C18 column, switching to a C8 column might provide a different selectivity and improve separation.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or Fused-Core particles) provide higher efficiency and can significantly improve resolution.[1][8]
-
Column Length and Diameter: A longer column generally provides better resolution, although it increases analysis time and back pressure.[1]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase peak resolution by allowing more time for interactions between the analyte and the stationary phase.[1]
-
Temperature: Increasing column temperature reduces mobile phase viscosity, which can improve peak efficiency. However, it can also decrease retention time. A stable column temperature, maintained by a column oven, is crucial for reproducible results.[1][6] For Lansoprazole Sulphide, adjusting the column temperature to 25°C has been shown to improve peak symmetry.[3]
-
Q2: My chromatogram shows significant peak tailing for this compound. How can I fix this?
Peak tailing, where a peak has an asymmetrical shape with a "tail" extending from the back, can interfere with integration and reduce accuracy.[7]
Troubleshooting Steps:
-
Check for Column Issues:
-
Column Contamination/Blockage: The most common cause of tailing that affects all peaks is a partially blocked column inlet frit.[7] Try backflushing the column. If that fails, the column may need to be replaced.
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can expose active silanol groups that interact strongly with analytes, causing tailing. Using end-capped columns can help minimize these secondary interactions.
-
-
Review Mobile Phase Conditions:
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can cause tailing. Adjust the pH to be at least one unit away from the pKa.
-
Buffer Mismatch: Ensure the buffer concentration is sufficient (typically 25-50 mM) to maintain a constant pH and minimize secondary interactions.
-
-
Address Sample-Related Problems:
-
Sample Overload: Injecting too much sample can lead to peak tailing that resembles a right triangle and a decrease in retention time.[7] To check for this, dilute your sample and inject it again. If the peak shape improves, you are likely overloading the column.
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Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion.
-
Q3: The peaks for this compound appear broad. What could be the cause?
Broad peaks can decrease resolution and sensitivity. This issue can stem from problems within the HPLC system or the method itself.
Troubleshooting Steps:
-
Investigate Extra-Column Volume:
-
Check for excessive tubing length or large-diameter tubing between the injector, column, and detector. This "dead volume" can cause peak broadening.
-
Ensure all fittings are properly connected and there are no leaks, especially between the column and the detector.[6]
-
-
Evaluate Method Parameters:
-
Mobile Phase Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to diffusion.[6]
-
Sample Injection Volume: A large injection volume, especially with a sample solvent stronger than the mobile phase, can cause band broadening.
-
-
Check for Column Contamination:
-
A contaminated guard column or analytical column can lead to broad peaks.[6] Replace the guard column first to see if the problem is resolved.
-
Experimental Protocols
Below are detailed methodologies for HPLC analysis of Lansoprazole and its related substances, adapted from validated methods.
Protocol 1: Reversed-Phase HPLC Method for Lansoprazole and Impurities
This method is adapted from a study focused on separating Lansoprazole from its process-related impurities.
-
Mobile Phase Preparation:
-
Prepare the buffer solution as required by the specific method (e.g., phosphate buffer).
-
The mobile phase consists of a mixture of the buffer and acetonitrile.
-
Filter and degas the mobile phase using a 0.45 µm membrane filter.
-
-
Standard Solution Preparation (Example):
-
Accurately weigh about 50 mg of Lansoprazole working standard into a 100 mL volumetric flask.
-
Add 20 mL of 0.2N sodium hydroxide solution and dilute to volume with the diluent.
-
Further dilute this stock solution to a final working concentration (e.g., 0.2 mg/mL).
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Filter the final solution through a 0.45 µm membrane filter before injection.
-
-
Sample Solution Preparation:
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Prepare the sample containing this compound in a diluent compatible with the mobile phase to achieve a concentration within the method's linear range.
-
It is recommended to dissolve the sample in the mobile phase whenever possible to avoid peak distortion.
-
-
Chromatographic Conditions:
Parameter Setting Column Waters Symmetry C8, 250 x 4.6mm, 5µm Mobile Phase Buffer and Acetonitrile (Gradient Elution) Flow Rate 1.0 mL/min Column Temperature Ambient or Controlled (e.g., 25°C) Detection Wavelength 235 nm | Injection Volume | 10 µL |
Protocol 2: Stability-Indicating Method for Lansoprazole Sulphide
This protocol is based on a method specifically developed for Lansoprazole Sulphide and its impurities.[3]
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a formic acid/acetonitrile mixture.
-
Deliver in a gradient mode.
-
Filter and degas prior to use.
-
-
Chromatographic Conditions:
Parameter Setting Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Formic acid and Acetonitrile (Gradient Mode) Flow Rate 1.0 mL/min Column Temperature 25°C Detection Wavelength 260 nm | Injection Volume | Not specified, typically 5-20 µL |
Data Presentation
Table 1: Effect of Chromatographic Factors on Resolution
This table summarizes the impact of key parameters on peak resolution, based on method development studies.
| Factor | Level 1 | Level 2 | Level 3 | Impact on Resolution |
| Mobile Phase (% Organic) | Low | Medium | High | Significant; requires optimization for selectivity. |
| Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 | Moderate; lower flow often improves resolution. |
| Column Temperature (°C) | 25 | 30 | 35 | Moderate; affects retention time and efficiency. |
Table 2: Example HPLC Methods for Lansoprazole Analysis
This table provides a comparison of different published methods for easy reference.
| Parameter | Method A[9] | Method B[10] | Method C |
| Column | Zorbax Eclipse XDB C18 (50x4.6mm, 1.8µm) | Partisil, ODS, C18 (150x4.6mm, 5µm) | C18 (250x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: 1% TEA (41:59 v/v) | Methanol: KH2PO4 (60:40 v/v) | Formic acid/TEA and Acetonitrile |
| pH | 6.6 | 2.5 | Not specified |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min |
| Wavelength | Not specified | 240 nm | 260 nm |
Visualizations
HPLC Troubleshooting Workflow
This diagram outlines a systematic workflow for diagnosing and resolving poor peak resolution issues in HPLC.
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Factors Affecting HPLC Peak Resolution
This diagram illustrates the key experimental factors that influence chromatographic resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improving USP Lansoprazole Analysis with HPLC [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. asianpubs.org [asianpubs.org]
Navigating Challenges in the Analysis of Lansoprazole Sulfide-d4: A Technical Guide
For researchers, scientists, and drug development professionals encountering challenges with the recovery of Lansoprazole Sulfide-d4, this technical support center provides targeted troubleshooting guides and frequently asked questions. The following information is designed to streamline your experimental workflow and enhance the accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to poor recovery of this compound during analytical experiments.
Q1: What are the primary reasons for low recovery of this compound?
Poor recovery of this compound can stem from several factors, primarily related to its chemical stability and handling. Key areas to investigate include:
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Degradation: Lansoprazole and its metabolites are susceptible to degradation, particularly in acidic conditions.
-
Improper Storage: As a labeled metabolite, long-term stability is crucial. Storage conditions can significantly impact its integrity.
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Suboptimal Extraction Protocol: The choice of solvent, pH, and temperature during sample preparation is critical for efficient extraction.
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Analytical Method Issues: Problems with the chromatographic conditions, including the mobile phase, column, and detector settings, can lead to poor peak shape and low signal intensity.
Q2: My recovery of this compound is inconsistent. What should I check first?
Inconsistent recovery often points to variability in sample handling and preparation. Start by reviewing:
-
pH of Solutions: Ensure all aqueous solutions, especially the sample matrix and mobile phase, are maintained at a pH that ensures the stability of the analyte. For Lansoprazole and its derivatives, a neutral to slightly basic pH is generally preferred.
-
Temperature: Avoid exposing the sample to high temperatures during preparation and analysis, as this can accelerate degradation.[1]
-
Solvent Quality: Use high-purity, HPLC-grade solvents to minimize interference and ensure consistent extraction efficiency.
-
Pipetting and Dilution Accuracy: Verify the calibration of your pipettes and ensure precise dilutions are made for standards and samples.
Q3: Can the choice of solvent impact the recovery of this compound?
Absolutely. The solubility of this compound is a key factor in achieving good recovery.
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Recommended Solvents: Data sheets indicate that this compound is soluble in dichloromethane and methanol.[2]
-
Stock Solutions: When preparing stock solutions, ensure the compound is fully dissolved. Sonication or gentle warming (to no more than 37°C) can aid in dissolution.[3]
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Extraction Solvents: For liquid-liquid extraction or solid-phase extraction, the choice of solvent will depend on the sample matrix. A common approach for Lansoprazole is to use a combination of a phosphate buffer and an organic solvent like methanol or acetonitrile.[4]
Q4: What are the optimal storage conditions for this compound?
To ensure the stability and integrity of your this compound standard:
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Long-term Storage: It is recommended to store the compound at -20°C for long-term use.[2][3]
-
Short-term Storage: For short-term use, it may be stored at room temperature, but this should be for a limited time only.[2]
-
Stock Solutions: Once dissolved, it is best to store stock solutions in separate aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Use within one to six months, depending on the storage temperature.[3]
Experimental Protocols
Below are detailed methodologies for experiments involving the extraction and analysis of this compound.
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol is suitable for extracting this compound from plasma or other biological matrices.
| Step | Procedure | Details |
| 1 | Cartridge Conditioning | Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. |
| 2 | Sample Loading | Mix 500 µL of the sample with 500 µL of a suitable buffer (e.g., pH 7.0 phosphate buffer) and load it onto the conditioned SPE cartridge. |
| 3 | Washing | Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. |
| 4 | Elution | Elute the this compound with 1 mL of methanol into a clean collection tube. |
| 5 | Evaporation & Reconstitution | Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis. |
Protocol 2: Analytical Method - UPLC-MS/MS
This method provides a robust approach for the quantification of this compound.
| Parameter | Specification |
| Column | Waters Acquity BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Detection | Monitor the specific mass transition for this compound. |
Visualizing Key Processes
To further aid in understanding the experimental and metabolic context of this compound, the following diagrams are provided.
Caption: Metabolic pathway of Lansoprazole.
Caption: Troubleshooting workflow for poor recovery.
References
- 1. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. glpbio.com [glpbio.com]
- 4. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Lansoprazole Sulfide-d4 Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lansoprazole Sulfide-d4 reference standards. The information is designed to address common issues encountered during purity analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a this compound reference standard?
A1: The purity of this compound reference standards is typically high, often stated as ≥98%. For instance, some suppliers specify a purity of 99.7% by HPLC and 99% for deuterium atomic percentage.[1] It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot for the exact purity value.
Q2: What are the common impurities associated with this compound?
A2: this compound is a deuterated analog of Lansoprazole Sulfide. Common process-related and degradation impurities for Lansoprazole and its derivatives can include Lansoprazole Sulfone and Lansoprazole Sulfoxide.[2] Other potential impurities are listed in various pharmacopeias and may include related substances from the synthesis process.[3][4]
Q3: What storage conditions are recommended for this compound reference standards?
A3: To ensure the stability and integrity of the reference standard, it is recommended to store it at -20°C for long-term storage. For short-term use, it may be stored at room temperature, but always refer to the supplier's specific instructions on the product datasheet.[5]
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). When preparing solutions for analysis, ensure the chosen solvent is compatible with the analytical technique (e.g., HPLC mobile phase).
Troubleshooting Guides
HPLC Purity Analysis
Issue 1: Peak Tailing in the this compound Chromatogram
-
Possible Cause A: Secondary Silanol Interactions. Residual silanol groups on the silica-based HPLC column can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Employ a column with end-capping to minimize exposed silanol groups.
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For basic compounds like Lansoprazole derivatives, a slightly basic pH might improve peak shape.
-
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.
-
Solution:
-
Dilute the Sample: Prepare a more dilute solution of the this compound reference standard and re-inject.
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
-
-
Possible Cause C: Extra-Column Volume. Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to band broadening and peak tailing.
-
Solution:
-
Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Check Connections: Ensure all fittings are properly connected to avoid dead volume.
-
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause A: Sample Degradation. Lansoprazole and its derivatives can be susceptible to degradation, especially in acidic conditions or when exposed to light.
-
Solution:
-
Fresh Sample Preparation: Prepare fresh solutions of the reference standard immediately before analysis.
-
Protect from Light: Use amber vials or protect the samples from light.
-
Control Sample Temperature: Keep sample vials in a cooled autosampler if possible.
-
-
-
Possible Cause B: Contaminated Mobile Phase or Diluent. Impurities in the solvents used for the mobile phase or to dissolve the sample can appear as extraneous peaks.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and degas it properly.
-
Blank Injection: Run a blank injection (diluent only) to identify any peaks originating from the solvent.
-
-
Quantitative NMR (qNMR) Purity Analysis
Issue 1: Inaccurate Quantification Results
-
Possible Cause A: Incorrect Choice of Internal Standard. The signals of the internal standard may overlap with the analyte signals, or the internal standard may not be chemically inert.
-
Solution:
-
Select a Non-Overlapping Standard: Choose an internal standard with signals in a clear region of the spectrum, away from the this compound signals. Suitable standards for organic-soluble analytes include dimethyl terephthalate or 1,4-bis(trimethylsilyl)benzene.[6][7]
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Ensure Inertness: Verify that the internal standard does not react with the analyte or the solvent.
-
-
-
Possible Cause B: Incomplete Relaxation of Nuclei. If the relaxation delay (d1) is too short, signals may not fully relax between pulses, leading to inaccurate integration.
-
Solution:
-
Determine T1 Values: Experimentally determine the spin-lattice relaxation time (T1) for the signals of both the analyte and the internal standard.
-
Set Adequate Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T1 value to ensure complete relaxation.
-
-
-
Possible Cause C: Poor Signal-to-Noise Ratio (S/N). Low S/N can lead to imprecise integration.
-
Solution:
-
Increase Number of Scans: Increase the number of scans to improve the S/N. The S/N increases with the square root of the number of scans.
-
Use a Higher Concentration: If possible, prepare a more concentrated sample solution.
-
-
Data Presentation
Table 1: Typical HPLC Purity Analysis Parameters for Lansoprazole Sulfide
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Note: This is an example method; refer to validated methods for specific applications.[8]
Table 2: Potential Impurities and their Relation to the Main Analyte
| Compound Name | Relation to Lansoprazole |
| Lansoprazole Sulfone | Oxidation product |
| Lansoprazole N-Oxide | Oxidation product |
| 2-mercaptobenzimidazole | Starting material/degradation product |
Experimental Protocols
Protocol 1: HPLC Purity Determination of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve in the diluent (Acetonitrile/Water 50:50 v/v) to a final concentration of about 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: qNMR Purity Determination of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., dimethyl terephthalate) into the same vial. The molar ratio should be close to 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure quantitative acquisition parameters are set:
-
A calibrated 90° pulse.
-
A long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Experimental workflow for qNMR purity determination.
References
Preventing degradation of Lansoprazole Sulfide-d4 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lansoprazole Sulfide-d4 during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Lansoprazole and its related compounds like this compound?
A1: Lansoprazole and its analogs are known to be sensitive to acidic, basic, and oxidative conditions.[1][2][3] The primary degradation pathways involve the cleavage of the carbon-sulfur bond linking the benzimidazole and pyridine rings.[4] Under acidic conditions, significant degradation occurs, leading to the formation of various impurities.[1][5] Oxidative stress also leads to notable degradation.[1] In aqueous solutions, both Lansoprazole and Omeprazole have been shown to be unstable, leading to the formation of sulfides and benzimidazolones.[2]
Q2: My this compound sample is showing signs of degradation. What are the common causes?
A2: Degradation of this compound during analysis can be attributed to several factors:
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pH of the Sample and Mobile Phase: Lansoprazole and its derivatives are highly unstable in acidic environments.[1][6] The pH of your sample solution and chromatographic mobile phase is a critical factor.
-
Exposure to Light and Heat: Lansoprazole sulfide is known to be sensitive to both light and heat.[7]
-
Oxidative Stress: The presence of oxidizing agents in your sample or solvents can lead to the formation of sulfone and other oxidative degradants.[1]
-
Sample Solvent: The choice of solvent for sample preparation is important. While methanol is commonly used, the stability of the analyte in the chosen solvent over the duration of the analysis should be verified.[8][9]
-
Storage Conditions: Improper storage of stock solutions and samples, such as at room temperature for extended periods, can lead to degradation.[7][8]
Q3: How can I prevent the degradation of this compound during HPLC analysis?
A3: To minimize degradation during HPLC analysis, consider the following preventative measures:
-
Control pH: Maintain a neutral or slightly basic pH for your sample solutions and mobile phase. A pH of 7.0 has been shown to be suitable for the stability of Lansoprazole.[1][8]
-
Solvent Preparation: Prepare solutions fresh and store them properly. Stock solutions of Lansoprazole in methanol are reported to be stable for up to five days when kept in a refrigerator.[8] Test solutions in the diluent may be stable for up to 48 hours at refrigerator temperature.[7]
-
Temperature Control: Use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C) to maintain sample integrity during the analytical run.[10]
-
Protect from Light: Use amber vials or protect your samples from light to prevent photolytic degradation.[1]
-
Use of Antioxidants: While not explicitly detailed for this compound in the provided context, the general principle of using antioxidants could be considered if oxidative degradation is a major concern.
-
Inert Atmosphere: For highly sensitive samples, preparing them under an inert gas like nitrogen can prevent oxidation.
Troubleshooting Guides
Issue 1: Peak area of this compound is decreasing over time in the analytical sequence.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Instability in Autosampler | The sample may be degrading in the autosampler vial over the course of the run. | Re-run the analysis with a freshly prepared sample. If the peak area is restored, sample instability is the likely cause. Implement cooling of the autosampler. |
| Mobile Phase Instability | The mobile phase composition may be changing over time, or it may be promoting degradation. | Prepare fresh mobile phase. Ensure the pH is stable and appropriate for the analyte. |
| Adsorption to Vials or Tubing | The analyte may be adsorbing to the surface of the sample vials or the HPLC tubing. | Use silanized or low-adsorption vials. Prime the HPLC system thoroughly. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Analyte | The new peaks are likely degradation products. | Review the sample preparation and storage procedures. Implement the stabilization techniques mentioned in the FAQs. Compare the retention times of the new peaks with known degradation products if standards are available. |
| Contaminated Solvent or Reagents | Impurities in the solvents or reagents can appear as extraneous peaks. | Run a blank injection of the solvent. If the peaks are present, use fresh, high-purity solvents and reagents. |
| Carryover from Previous Injection | Residual sample from a previous injection can appear in the current chromatogram. | Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability.
-
Weighing: Accurately weigh the required amount of this compound solid.
-
Dissolution: Dissolve the solid in HPLC-grade methanol to the desired concentration (e.g., 100 µg/mL).[9] To aid dissolution, you can briefly sonicate the solution.
-
Storage: Store the stock solution in an amber glass vial at -20°C or -80°C for long-term storage.[11] For short-term use, store at 2-8°C.[8]
-
Working Solutions: Prepare working solutions by diluting the stock solution with a mobile phase or a diluent with a pH of 7.0.[1][8]
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general stability-indicating HPLC method suitable for this compound.
-
Column: C18 stationary phase (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).[7]
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier. For example, Mobile Phase A: 10mM ammonium acetate (pH 7.0) and Mobile Phase B: Acetonitrile.[12]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 10 µL.
-
Autosampler Temperature: 4°C.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Lansoprazole Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18, C8 | [1][7][13] |
| Mobile Phase | Phosphate buffer (pH 7.0):Methanol, Formic acid:Acetonitrile | [1][7] |
| Flow Rate | 1.0 mL/min | [7][13] |
| Detection | UV at 285 nm or 260 nm | [1][7][13] |
| Linear Range | 40-60 µg/ml | [13] |
| Retention Time | 8.82 min (Isocratic) | [13] |
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spu.edu.sy [spu.edu.sy]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. journals.najah.edu [journals.najah.edu]
- 13. jocpr.com [jocpr.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Lansoprazole Analysis
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard is a critical factor influencing the reliability of these methods. This guide provides a comprehensive comparison of Lansoprazole Sulfide-d4, a deuterated internal standard, with other commonly used alternatives for the bioanalytical determination of lansoprazole, a widely prescribed proton pump inhibitor.
This guide delves into the performance characteristics of this compound and compares it with alternative internal standards, supported by experimental data from published literature. We will explore the key validation parameters as stipulated by regulatory bodies like the FDA and EMA, including linearity, accuracy, precision, and recovery. Detailed experimental protocols and visual workflows are provided to aid in the practical application of these methods.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. Its primary function is to correct for the variability inherent in the analytical process, such as sample extraction, injection volume, and instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical procedure.
Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard."[1] These compounds are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[2][3]
Alternatives to SIL standards include structurally similar compounds, known as analogue internal standards. While more readily available and cost-effective, their physicochemical properties may differ from the analyte, potentially leading to variations in extraction recovery and chromatographic behavior, which can impact data quality.
Performance Comparison: this compound vs. Alternative Internal Standards
To objectively assess the performance of this compound, we have compiled validation data from various studies employing different internal standards for lansoprazole quantification in human plasma. The following table summarizes the key performance parameters of methods using this compound and a common analogue internal standard, Pantoprazole.
| Performance Parameter | This compound | Pantoprazole |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 4.50 ng/mL |
| Intra-day Precision (%RSD) | < 8.0% | 1.64% - 4.79% |
| Inter-day Precision (%RSD) | < 8.0% | 2.18% - 9.41% |
| Intra-day Accuracy (%) | -2.9% to 10.05% | 93.71% - 97.59% |
| Inter-day Accuracy (%) | -2.9% to 10.05% | 92.10% - 99.11% |
| Recovery (%) | Not explicitly reported, but matrix effect was not apparent | 92.10% - 99.11% |
The data indicates that both this compound and Pantoprazole can be used to develop robust and reliable bioanalytical methods for lansoprazole. Both internal standards demonstrate excellent linearity, precision, and accuracy within the acceptable limits defined by regulatory guidelines. The choice between a deuterated and an analogue internal standard may, therefore, depend on factors such as availability, cost, and the specific requirements of the study. However, the inherent advantages of SIL standards in compensating for matrix effects often make them the preferred choice for achieving the highest level of data quality.[3]
Experimental Protocols
Below are detailed methodologies for the bioanalytical validation of lansoprazole using both this compound and Pantoprazole as internal standards, based on published literature.
Method 1: Lansoprazole Analysis using this compound
This method is adapted from a pharmacokinetic study of dexlansoprazole.[6]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (d4-lansoprazole).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium acetate solution containing 0.05% acetic acid and acetonitrile (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lansoprazole: m/z 370.1 → 252.0
-
This compound: m/z 374.1 → 252.0
-
-
Key MS Parameters: Optimized for maximum signal intensity.
Method 2: Lansoprazole Analysis using Pantoprazole
This method is based on a validated LC-MS/MS assay for lansoprazole in human plasma.[4][7]
1. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (Pantoprazole).
-
Perform solid-phase extraction (SPE) using Oasis HLB cartridges.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent
-
Column: Thermo Hypurity Advance (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lansoprazole: m/z 368.2 → 250.1
-
Pantoprazole: m/z 382.2 → 137.9
-
-
Key MS Parameters: Optimized for maximum signal intensity.
Visualizing the Bioanalytical Workflow and Performance Comparison
To further clarify the experimental process and the logical comparison between the internal standards, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalytical method validation of Lansoprazole.
Caption: Logical comparison of this compound and an analogue internal standard.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/Pharmacodynamic Evaluation of Dexlansoprazole Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma [benthamopenarchives.com]
Performance Evaluation of Lansoprazole Sulfide-d4 in Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Ideal Internal Standard: A Brief Overview
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—without interfering with its quantification. Key characteristics include similar extraction recovery, ionization efficiency in mass spectrometry, and chromatographic retention time. Stable isotope-labeled (SIL) internal standards, such as Lansoprazole Sulfide-d4, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to superior compensation for matrix effects and variability in instrument response.
Comparative Performance of Internal Standards for Lansoprazole Analysis
While direct clinical trial performance data for this compound is sparse in the accessible literature, we can infer its potential by examining validated methods for lansoprazole that employ alternative internal standards. The following tables summarize the performance characteristics of bioanalytical methods using Pantoprazole, Bicalutamide, and Indapamide as internal standards for the quantification of lansoprazole in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of Alternative Internal Standards for Lansoprazole Quantification
| Parameter | Pantoprazole[1][2] | Bicalutamide[3] | Indapamide[4] |
| Linearity Range (ng/mL) | 4.50 - 2800.00 | 5.5 - 2200.0 | 10 - 4000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.50 | 5.5 | 2.0 |
| Intra-day Precision (%RSD) | < 15% | Not explicitly stated | < 15% |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated | < 15% |
| Intra-day Accuracy (%) | Within ±15% of nominal | Not explicitly stated | Within ±15% of nominal |
| Inter-day Accuracy (%) | Within ±15% of nominal | Not explicitly stated | Within ±15% of nominal |
| Mean Recovery (%) | 92.10 - 99.11 | Not explicitly stated | Not explicitly stated |
Note: The performance characteristics are derived from the referenced bioanalytical method validation studies.
The Case for this compound
Lansoprazole Sulfide is a known metabolite of lansoprazole. A deuterated version, this compound, offers the theoretical advantages of a stable isotope-labeled internal standard. These advantages include:
-
Co-elution with the Analyte: Minimizing the impact of chromatographic variability.
-
Similar Ionization Efficiency: Compensating for matrix-induced ion suppression or enhancement in mass spectrometry.
-
Comparable Extraction Recovery: Ensuring consistent sample processing.
These factors are expected to lead to higher precision and accuracy in the quantification of lansoprazole and its sulfide metabolite. While a study utilizing Lansoprazole-d4 (a deuterated form of the parent drug) as an internal standard for the analysis of lansoprazole enantiomers has been published, specific validation data for this compound remains to be detailed in the reviewed literature.
Experimental Protocols for Lansoprazole Quantification
The following sections detail the methodologies employed in the validation of bioanalytical assays for lansoprazole using the aforementioned alternative internal standards. These protocols provide a framework for the development and validation of an assay utilizing this compound.
Experimental Workflow for Lansoprazole Bioanalysis
Caption: A generalized workflow for the bioanalysis of lansoprazole in plasma samples.
Methodology Using Pantoprazole as Internal Standard[1][2]
-
Sample Preparation: Solid-phase extraction.
-
Chromatographic Separation:
-
Column: Thermo Hypurity Advance, 50 x 4.6mm, 5 µm.
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Negative Ion Mode.
-
Methodology Using Bicalutamide as Internal Standard[3]
-
Sample Preparation: One-step protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: Zorbax SB-C18 (3.0 mm x 150 mm, 3.5 µm).
-
Mobile Phase: Methanol-water (70:30, v/v, containing 5 mM ammonium formate, pH adjusted to 7.85).
-
-
Mass Spectrometry:
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Methodology Using Indapamide as Internal Standard[4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: Inertsil ODS-3.
-
Mobile Phase: Methanol-0.2% ammonium acetate and 0.1% methanoic acid in water (75:25, v/v).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Signaling Pathway and Logical Relationships
The metabolism of lansoprazole is a key consideration in pharmacokinetic studies. The following diagram illustrates the primary metabolic pathways.
References
- 1. scispace.com [scispace.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lansoprazole Sulfide-d4 from Leading Suppliers
For researchers, scientists, and professionals in drug development, the quality and purity of stable-isotope labeled compounds are paramount for accurate and reproducible experimental results. This guide provides a detailed comparison of Lansoprazole Sulfide-d4 from various suppliers, supported by key performance data and standardized experimental protocols for verification.
This compound, a deuterated metabolite of the proton pump inhibitor Lansoprazole, is a critical internal standard in pharmacokinetic and metabolic studies. Its purity, isotopic enrichment, and stability directly impact the reliability of bioanalytical assays. This comparison aims to provide an objective overview of the product's quality from different commercial sources.
Data Presentation: Quantitative Comparison
The following table summarizes the key quality parameters of this compound as reported by various suppliers. This data is compiled from publicly available Certificates of Analysis and product specifications.
| Supplier | Product Number | Chemical Purity (by HPLC) | Isotopic Enrichment (Atom % D) | Molecular Formula | CAS Number |
| LGC Standards | TRC-L177002 | Not specified | Not specified | C₁₆H₁₀D₄F₃N₃OS | 1216682-38-0 |
| Clearsynth | CS-F-00051 | Not specified | Not specified | C₁₆H₁₀D₄F₃N₃OS | 1216682-38-0 |
| ESS Chem Co. | ESS0258 | 99.7% | 99% | C₁₈H₁₀D₄F₃N₃OS | 1216682-38-0 |
| Simson Pharma | L020015 | >90% (as per sample CoA) | Not specified | C₁₆H₁₀D₄F₃N₃O₂S | 934294-22-1 |
| MedChemExpress | HY-112477S1 | Not specified | Not specified | C₁₆H₁₀D₄F₃N₃OS | 1216682-38-0 |
| Pharmaffiliates | PA STI 056040 | Not specified | Not specified | C₁₆H₁₀D₄F₃N₃OS | 1216682-38-0 |
Note: Data is subject to lot-to-lot variability. Users should always refer to the Certificate of Analysis provided with their specific product lot.
Key Experimental Protocols
To ensure consistent and reliable analysis of this compound, the following detailed experimental protocols are recommended.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any non-deuterated or other chemical impurities.
HPLC Workflow for Purity Determination
Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
This protocol allows for the precise determination of the isotopic distribution and confirmation of the deuteration level.[1][2][3]
HR-MS Workflow for Isotopic Enrichment
Stability Assessment
Evaluating the stability of this compound is crucial for ensuring its integrity during storage and use. Stability studies often involve subjecting the compound to various stress conditions.[4][5][6]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a relevant solvent or matrix.
-
Storage Conditions: Store aliquots of the solution under different conditions, such as refrigerated (2-8 °C), room temperature (20-25 °C), and elevated temperature (e.g., 40 °C), protected from light.
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 24, 48 hours, 7 days, 14 days).
-
Analysis: Use a stability-indicating HPLC method (as described in Protocol 1) to determine the concentration of this compound at each time point.
-
Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if the concentration remains above 90% of the initial value.
Metabolic Pathway
Lansoprazole Sulfide is a key metabolite of Lansoprazole, formed through the action of cytochrome P450 enzymes.[7]
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of extemporaneously prepared lansoprazole suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
Inter-laboratory Comparison of Lansoprazole Quantification Utilizing Lansoprazole Sulfide-d4 as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of Lansoprazole, with a specific focus on the application of Lansoprazole Sulfide-d4 as an internal standard. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis. The guide synthesizes data from various validated methods to present a comparative performance landscape.
Quantitative Performance Comparison
Table 1: Performance Characteristics of LC-MS/MS-based Lansoprazole Quantification Methods
| Parameter | Method A (Oral Suspension)[1][2][3] | Method B (Human Plasma)[4] | Method C (Tablet Dosage Form)[5] |
| Linearity Range | 5 - 25 µg/mL[2][3] | 2.5 - 2000 ng/mL[4] | 5 - 30 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9972 - 0.9991[2][3] | > 0.998[5] | 0.998[5] |
| Limit of Detection (LOD) | 2 ng/mL[1][2] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | 2.98 ± 2.17%[1][2] | < 3.4%[4] | Not Reported |
| Inter-day Precision (%RSD) | 3.07 ± 0.89%[1][2] | < 3.4%[4] | Not Reported |
| Accuracy (% Error or Recovery) | 0.30 - 5.22% (% Error)[2][3] | < 9%[4] | Satisfactory recovery at 80%, 100%, and 120%[5] |
| Internal Standard Used | Omeprazole[1] | Omeprazole[4] | Not specified for quantitative analysis |
Table 2: Performance of Other Lansoprazole Quantification Methods
| Parameter | UV Spectroscopy Method[6] | RP-HPLC Method | UPLC Method for Impurities[7] |
| Linearity Range | Not specified, r²=0.99732[6] | 40 - 60 µg/mL | 25% - 150% of target concentration for related substances[7] |
| Correlation Coefficient (r²) | 0.99732[6] | Not specified | 0.9996 (N-Oxide), 0.9991 (Sulphone), 0.9998 (Sulphide)[7] |
| Limit of Detection (LOD) | 0.2750 mcg/ml[6] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.8336 mcg/ml[6] | Not Reported | Not Reported |
| Precision (%RSD) | Not specified | Not specified | < 2% for precision and recovery studies[7] |
| Accuracy (% Recovery) | 80%, 100%, and 120% levels studied[6] | Not specified | < 2% RSD for accuracy studies[7] |
Experimental Protocols
This section outlines a representative experimental protocol for the quantification of Lansoprazole using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of best practices from published methodologies.
Sample Preparation (Human Plasma)
-
Thawing and Centrifugation: Thaw frozen human plasma samples at room temperature. Centrifuge at approximately 2550 x g for 5 minutes at 4°C to precipitate any solids.[4]
-
Internal Standard Spiking: To a 200 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound in a 50:50 v/v methanol-water solution).
-
Vortex Mixing: Briefly vortex-mix the samples.[4]
-
Liquid-Liquid Extraction: Add 4 mL of an extraction solvent mixture, such as diethyl ether-dichloromethane (70:30, v/v).[4]
-
Vortex and Centrifuge: Vortex-mix the samples for approximately 40 seconds, followed by centrifugation to separate the organic and aqueous layers.[4]
-
Evaporation: Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.[4]
-
Reconstitution: Reconstitute the dry residue with 200 µL of the mobile phase and vortex for 15 seconds.[4]
-
Transfer: Transfer the reconstituted solution to auto-sampler vials for analysis.[4]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Analytical Column: A C18 analytical column (e.g., 150 mm x 4.6 mm I.D.) maintained at 40°C.[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10, v/v) with an additive like 10 mM formic acid.[4]
-
Flow Rate: A suitable flow rate for the column dimensions.
-
Injection Volume: 20 µL.[4]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for detection.[4]
Calibration and Quality Control
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of Lansoprazole into a blank matrix (e.g., human plasma).
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the run.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Lansoprazole quantification.
Logical Relationship of Validation Parameters
References
- 1. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Lansoprazole Sulfide-d4 as an Internal Standard: A Comparative Guide to Performance in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Lansoprazole Sulfide-d4, a deuterated analog of a primary metabolite of lansoprazole, is theoretically an ideal internal standard for the quantification of lansoprazole in biological matrices. Its structural similarity and mass difference allow for effective compensation of matrix effects and variations in sample processing and instrument response. However, a comprehensive review of publicly available scientific literature reveals a scarcity of detailed validation data specifically for this compound.
This guide provides a comparative overview of the performance of commonly used internal standards in validated bioanalytical methods for lansoprazole quantification, namely Pantoprazole and Omeprazole. The data presented is extracted from peer-reviewed studies and serves as a benchmark for what can be expected from a robust analytical method. While direct experimental data for this compound is not available in the literature searched, its performance is anticipated to be comparable or superior to these alternatives due to the inherent advantages of stable isotope-labeled internal standards.
Comparison of Internal Standard Performance in Lansoprazole Bioanalysis
The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for the quantification of lansoprazole in human plasma using different internal standards.
Table 1: Performance Data for Pantoprazole as an Internal Standard [1]
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 4.61 | 4.79 | 97.59 | 9.41 | 99.11 |
| LQC | 11.54 | 2.89 | 93.71 | 5.32 | 92.10 |
| MQC | 1153.49 | 1.64 | 95.33 | 2.18 | 94.67 |
| HQC | 2306.98 | 2.53 | 94.87 | 3.45 | 93.54 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Relative Standard Deviation
Table 2: Performance Data for Omeprazole as an Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |
| LQC | 15.0 | < 10.0 | -3.8 to 3.3 | < 10.0 | -3.8 to 3.3 |
| MQC | 150 | < 10.0 | -3.8 to 3.3 | < 10.0 | -3.8 to 3.3 |
| HQC | 2500 | < 10.0 | -3.8 to 3.3 | < 10.0 | -3.8 to 3.3 |
Data derived from a study on the enantioselective determination of lansoprazole, with Omeprazole used as the internal standard for the racemic mixture. The study states that for each enantiomer, the intra- and inter-day precisions were below 10.0%, and the accuracy was between -3.8 to 3.3%.
Experimental Protocols
Below are detailed methodologies from the studies cited, outlining the procedures for sample preparation, chromatography, and mass spectrometry.
Experimental Workflow for Lansoprazole Quantification using Pantoprazole as an Internal Standard[1]
Caption: Workflow for lansoprazole analysis using Pantoprazole IS.
Detailed Methodology (Pantoprazole IS): [1]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Pantoprazole).
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: A mixture of organic solvent and aqueous buffer.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
-
Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), specific polarity not mentioned.
-
Monitored Transitions: Specific m/z transitions for lansoprazole and pantoprazole.
-
Experimental Workflow for Lansoprazole Quantification using Omeprazole as an Internal Standard
Caption: Workflow for lansoprazole analysis using Omeprazole IS.
Detailed Methodology (Omeprazole IS):
-
Sample Preparation:
-
To a plasma sample, add the internal standard (Omeprazole).
-
Perform protein precipitation using acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A chiral column for enantioselective separation.
-
Mobile Phase: A mixture of organic solvent and an aqueous buffer containing an additive like ammonium acetate.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
-
Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the method.
-
Monitored Transitions: Specific m/z transitions for lansoprazole and omeprazole.
-
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound is commercially available and possesses the ideal characteristics of a deuterated internal standard, the lack of published, peer-reviewed validation data makes a direct performance comparison challenging.
The data presented for Pantoprazole and Omeprazole demonstrate that high accuracy and precision are achievable for the quantification of lansoprazole in biological matrices. These established internal standards provide a reliable alternative for researchers. It is reasonable to hypothesize that a validated method employing this compound would exhibit similar, if not superior, performance in terms of accuracy and precision, owing to its ability to more effectively mimic the behavior of the analyte during sample processing and analysis. Researchers are encouraged to perform their own validation experiments to confirm the performance of this compound within their specific analytical methods.
References
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Lansoprazole Quantification
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the bioanalytical workflow. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards for the quantification of Lansoprazole, with a focus on Lansoprazole Sulfide-d4. It delves into the regulatory landscape, presents detailed experimental protocols, and offers a data-driven comparison to inform your method development and validation strategies.
Regulatory Framework: The Preference for Stable Isotope-Labeled Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation to ensure the reliability and integrity of pharmacokinetic and toxicokinetic data. A central theme in these guidelines is the recommendation to use stable isotope-labeled (SIL) internal standards, such as deuterated compounds, whenever possible.
The FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance and the EMA's "Guideline on bioanalytical method validation" both emphasize that an ideal internal standard should have physicochemical properties as similar as possible to the analyte.[1][2] SIL internal standards, like this compound, are considered the gold standard because they share a very close structural and chemical similarity with the analyte, Lansoprazole. This similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[1][2]
The Deuterated Advantage: Why this compound is a Superior Choice
This compound is a deuterated analog of Lansoprazole Sulfide, a metabolite of Lansoprazole. Its use as an internal standard in the bioanalysis of Lansoprazole offers several key advantages over non-deuterated alternatives:
-
Minimized Matrix Effects: The co-elution of the deuterated standard with the analyte allows it to compensate for variations in ionization efficiency caused by the sample matrix. This is particularly crucial in complex biological matrices like plasma or urine.
-
Improved Precision and Accuracy: By effectively normalizing for variability during sample preparation and analysis, deuterated standards lead to lower coefficients of variation (%CV) and improved accuracy of the measurement.
-
Enhanced Robustness: Methods employing deuterated internal standards are generally more rugged and less susceptible to variations in experimental conditions.
Comparative Analysis: this compound vs. Non-Deuterated Alternatives
In the absence of direct comparative studies, this guide presents validation data from established LC-MS/MS methods for Lansoprazole using commonly employed non-deuterated internal standards, such as Pantoprazole and Omeprazole. This data serves as a benchmark to illustrate the expected performance of a well-validated method and to highlight the areas where a deuterated standard like this compound is anticipated to excel.
Table 1: Comparison of Validation Parameters for Lansoprazole Bioanalytical Methods
| Parameter | Method with Pantoprazole as IS[1] | Method with Omeprazole as IS[2] | Expected Performance with this compound |
| Linearity (ng/mL) | 4.50 - 2800.00 | 5 - 2500 | Similar or wider range |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.50 | 5 | Potentially lower due to reduced noise |
| Intra-day Precision (%CV) | 1.64 - 4.79 | < 15 | Expected to be at the lower end of the range or better |
| Inter-day Precision (%CV) | 2.18 - 9.41 | < 15 | Expected to be at the lower end of the range or better |
| Accuracy (% Bias) | 92.10 - 99.11 | 85 - 115 | Closer to 100% with lower variability |
| Recovery (%) | 92.10 - 99.11 | Not specified | Consistent and reproducible |
Experimental Protocols: A Closer Look at the Methodologies
Below are detailed experimental protocols for the bioanalysis of Lansoprazole using non-deuterated internal standards. These protocols provide a practical framework for researchers developing their own methods.
Experimental Protocol 1: LC-MS/MS Method for Lansoprazole using Pantoprazole as Internal Standard[1]
-
Sample Preparation:
-
To 250 µL of human plasma, add 50 µL of Pantoprazole internal standard solution.
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypurity Advance (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Monitored Transitions:
-
Lansoprazole: m/z 368.1 → 250.1
-
Pantoprazole (IS): m/z 382.1 → 200.0
-
-
Experimental Protocol 2: LC-MS/MS Method for Lansoprazole using Omeprazole as Internal Standard[2]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of Omeprazole internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Monitored Transitions:
-
Lansoprazole: m/z 370.1 → 252.1
-
Omeprazole (IS): m/z 346.1 → 198.0
-
-
Visualizing the Workflow and Metabolic Pathway
To further aid in understanding, the following diagrams illustrate the typical bioanalytical workflow and the metabolic pathway of Lansoprazole.
References
A Comparative Guide: Lansoprazole Sulfide vs. Lansoprazole Sulfide-d4 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug metabolites is paramount for understanding the efficacy, safety, and overall disposition of a therapeutic agent. Lansoprazole, a widely used proton pump inhibitor, undergoes extensive metabolism, with Lansoprazole Sulfide being a key metabolite. This guide provides a comprehensive comparison of Lansoprazole Sulfide and its deuterated analog, Lansoprazole Sulfide-d4, in the context of metabolic studies, emphasizing the critical role of stable isotope-labeled internal standards in achieving reliable and robust bioanalytical data.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples. The IS is essential to correct for variability during the analytical process, such as sample extraction, chromatographic injection, and ionization in the mass spectrometer. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[1][2] This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer a significant advantage over structural analogs.[3]
Lansoprazole Sulfide and this compound: A Head-to-Head Comparison
The primary distinction between Lansoprazole Sulfide and this compound in metabolic studies lies in their respective roles. Lansoprazole Sulfide is the analyte of interest, the molecule being measured to understand the metabolic fate of the parent drug, Lansoprazole. In contrast, this compound serves as the "gold standard" internal standard for the accurate quantification of Lansoprazole Sulfide.[4]
| Feature | Lansoprazole Sulfide | This compound |
| Primary Role in Assay | Analyte | Internal Standard |
| Chemical Structure | C₁₆H₁₄F₃N₃OS | C₁₆H₁₀D₄F₃N₃OS |
| Mass Difference | - | +4 Da (Daltons) |
| Chromatographic Behavior | Elutes at a specific retention time. | Co-elutes with Lansoprazole Sulfide. |
| Mass Spectrometric Detection | Monitored at its specific mass-to-charge (m/z) ratio. | Monitored at its specific, higher m/z ratio. |
| Function in Quantification | The amount present is the unknown variable to be determined. | Provides a constant reference signal to normalize for analytical variability. |
| Impact on Data Quality | The accuracy of its measurement is dependent on the quality of the assay. | Significantly improves the accuracy, precision, and robustness of the assay by correcting for matrix effects and extraction inconsistencies.[1][5] |
Metabolic Pathway of Lansoprazole
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of Lansoprazole Sulfide is a key metabolic route, catalyzed predominantly by the CYP3A4 enzyme.[6][7] Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions.
Caption: Metabolic conversion of Lansoprazole.
Experimental Protocols: A Model Bioanalytical Method
While a specific published method detailing the use of this compound was not identified, the following protocol is a representative model synthesized from established LC-MS/MS methods for Lansoprazole and other proton pump inhibitors.[8][9][10] This protocol illustrates how this compound would be integrated into a typical workflow for the quantification of Lansoprazole Sulfide in a biological matrix like human plasma.
Objective: To accurately quantify the concentration of Lansoprazole Sulfide in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lansoprazole Sulfide: Monitor a specific precursor-to-product ion transition (e.g., m/z 354.1 → 188.1).
-
This compound: Monitor its corresponding mass-shifted transition (e.g., m/z 358.1 → 192.1).
-
3. Method Validation
The method would be validated according to regulatory guidelines (e.g., FDA and EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11] The use of this compound is expected to yield excellent results for these validation parameters, demonstrating the reliability of the assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical study employing a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow with a SIL-IS.
Conclusion
In metabolic studies of Lansoprazole, Lansoprazole Sulfide is the target metabolite to be quantified. For this purpose, this compound is the ideal internal standard. Its use in LC-MS/MS bioanalysis is critical for ensuring the accuracy and reliability of the data. By co-eluting with the analyte and having nearly identical chemical properties, the deuterated standard effectively compensates for variations in sample preparation and instrument response. This leads to more robust and reproducible pharmacokinetic data, which is essential for making informed decisions in drug development. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analog, the significant improvement in data quality and the reduction in potential analytical issues make it a scientifically and economically sound choice for regulated bioanalysis.[1]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. LC-MS/MS bioassay of four proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Lansoprazole Sulfide-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lansoprazole Sulfide-d4. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Impervious clothing and protective gloves (e.g., nitrile) | To prevent skin irritation from direct contact.[2][3] Ensure gloves are compatible with any solvents used.[4] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator or use of a fume hood is recommended. | To avoid inhalation of dust or aerosols which may cause respiratory tract irritation.[2] For potent compounds, powered air-purifying respirators (PAPRs) may be necessary.[5][6] |
Operational Handling and Storage
Safe handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet. Have an accessible safety shower and eye wash station.[2]
-
Containment: Whenever possible, handle this compound in a contained environment such as a glovebox or a chemical fume hood to minimize the risk of inhalation and contamination.[7][8]
-
Weighing and Transfer: For weighing and transferring the solid compound, use appropriate engineering controls like a ventilated balance enclosure. Avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[2][3]
-
Long-term storage is recommended at -20°C.[9]
-
Keep away from direct sunlight and sources of ignition.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Incident | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][10] |
| Spill | Evacuate the area. Wear full personal protective equipment. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material. Collect all waste in a sealed container for proper disposal.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the waste container in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2][3]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. aiha.org [aiha.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
